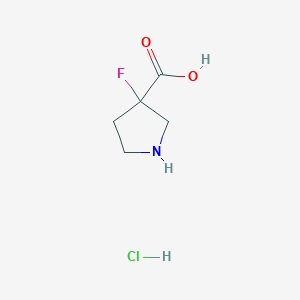

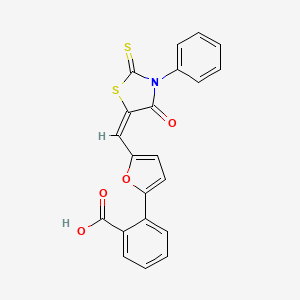

![molecular formula C14H28N2O2 B2732814 tert-butyl N-[3-(3-methylpiperidin-2-yl)propyl]carbamate, Mixture of diastereomers CAS No. 2007836-99-7](/img/structure/B2732814.png)

tert-butyl N-[3-(3-methylpiperidin-2-yl)propyl]carbamate, Mixture of diastereomers

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Tert-butyl N-[3-(3-methylpiperidin-2-yl)propyl]carbamate” is a chemical compound with the molecular formula C11H22N2O2 . It has been studied for its potential applications in the field of medicine . In vitro studies suggest that this compound can act as both β-secretase and an acetylcholinesterase inhibitor, preventing the aggregation of the amyloid beta peptide (Aβ) and the formation of fibrils from Aβ 1-42 .

Molecular Structure Analysis

The molecular structure of “Tert-butyl N-[3-(3-methylpiperidin-2-yl)propyl]carbamate” is characterized by a molecular weight of 214.305 Da and a monoisotopic mass of 214.168121 Da .Physical and Chemical Properties Analysis

The physical and chemical properties of “Tert-butyl N-[3-(3-methylpiperidin-2-yl)propyl]carbamate” include a molecular weight of 214.305 Da and a monoisotopic mass of 214.168121 Da .Applications De Recherche Scientifique

Chemical Synthesis and Reaction Mechanisms

One study detailed the reaction of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with lithium powder and a catalytic amount of 4,4′-di-tert-butylbiphenyl (DTBB) to produce functionalized carbamates after hydrolysis, showcasing a methodology for α-aminated methyllithium synthesis (Ortiz, Guijarro, & Yus, 1999). This process highlights the potential for developing novel carbamate derivatives through lithiation.

Structural Analysis and Hydrogen Bond Interplay

Another research area involves the structural characterization and analysis of carbamate derivatives. For instance, the study of two carbamate derivatives, including tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate, revealed the presence of strong and weak hydrogen bonds forming a three-dimensional architecture, demonstrating the intricate molecular interactions within these compounds (Das et al., 2016).

Synthesis of Spirocyclopropanated Analogues

Research on the synthesis of spirocyclopropanated analogues of insecticides from tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate showcases the chemical versatility and applications in developing bioactive molecules. The study indicates a methodological approach to obtaining these analogues, underscoring the importance of carbamate intermediates in synthetic organic chemistry (Brackmann et al., 2005).

Mécanisme D'action

Orientations Futures

The future directions for the study and application of “Tert-butyl N-[3-(3-methylpiperidin-2-yl)propyl]carbamate” could involve further exploration of its potential as a β-secretase and an acetylcholinesterase inhibitor, particularly in the context of neurodegenerative diseases such as Alzheimer’s disease .

Propriétés

IUPAC Name |

tert-butyl N-[3-(3-methylpiperidin-2-yl)propyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O2/c1-11-7-5-9-15-12(11)8-6-10-16-13(17)18-14(2,3)4/h11-12,15H,5-10H2,1-4H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDYPRFSNOQAQDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCNC1CCCNC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

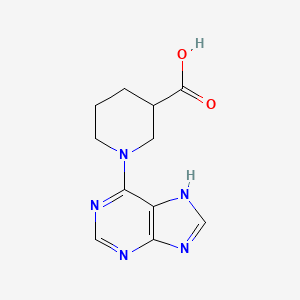

![6-Chloro-3-(2-methylcyclopropyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2732735.png)

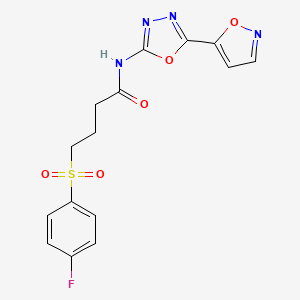

![4-(dimethylsulfamoyl)-N-(2-{5-[(4-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide](/img/structure/B2732736.png)

![ethyl 2-[9-(5-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate](/img/structure/B2732737.png)

![2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide](/img/structure/B2732741.png)

![5-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile](/img/structure/B2732747.png)

![5,6-dichloro-N-(2-methyl-5-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenyl)pyridine-3-carboxamide](/img/structure/B2732753.png)

![2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B2732754.png)